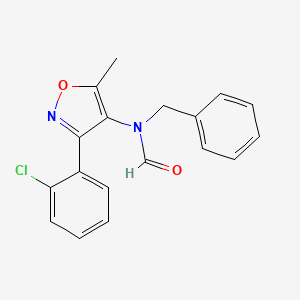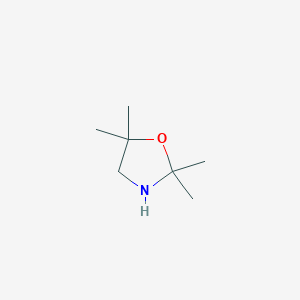![molecular formula C7H4ClN3O2 B12844439 2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12844439.png)
2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with a chlorine atom at the 2-position and a carboxylic acid group at the 7-position. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid typically involves the cyclization of 2-aminopyridines with appropriate reagents. One common method includes the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride . Another approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides a catalyst-free and eco-friendly method for synthesizing the compound .
Industrial Production Methods: Industrial production methods for this compound often leverage the scalability of microwave-mediated synthesis. This method not only reduces reaction times but also enhances yields, making it suitable for large-scale production. The use of enaminonitriles and benzohydrazides in a tandem reaction under microwave conditions has been demonstrated to be effective for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound, often with altered functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This inhibition results in the induction of cell apoptosis and G2/M phase arrest, thereby suppressing cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
[1,2,4]Triazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with similar biological activities, including anticancer and antifungal properties.
Pyrazolo[3,4-d]pyrimidine: Known for its role as a CDK2 targeting compound, used in cancer research.
Uniqueness: 2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the chlorine atom and carboxylic acid group allows for diverse chemical modifications and enhances its potential as a versatile building block in medicinal chemistry.
Eigenschaften
Molekularformel |
C7H4ClN3O2 |
|---|---|
Molekulargewicht |
197.58 g/mol |
IUPAC-Name |
2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-7-9-5-3-4(6(12)13)1-2-11(5)10-7/h1-3H,(H,12,13) |
InChI-Schlüssel |
NPOGTHKRLVVMTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=NC(=N2)Cl)C=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B12844364.png)
![Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B12844367.png)




![((2R,3S,5S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B12844388.png)
![2-Chloronaphtho[2,3-d]oxazole](/img/structure/B12844391.png)




![3-Chloroimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B12844416.png)
